molecular formula C15H11ClN2O3 B12913114 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-18-0

7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12913114
CAS No.: 61680-18-0
M. Wt: 302.71 g/mol
InChI Key: PBOLHGYAUHQYNK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a chloro substituent at position 7 and a 4-methoxyphenyl group at position 2. The compound is synthesized via a DMAP-catalyzed one-pot reaction starting from 2-aminobenzamides and di-tert-butyl dicarbonate, yielding 66% under optimized conditions . Its structure is confirmed by $^1$H NMR, $^13$C NMR, and high-resolution mass spectrometry (HRMS) (e.g., $^1$H NMR (DMSO-d6): δ 11.61 ppm for NH, 7.93 ppm aromatic protons) .

Properties

CAS No.

61680-18-0

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

7-chloro-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H11ClN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-7-2-9(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

PBOLHGYAUHQYNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One-Pot Intermolecular Annulation Reaction

      Starting Materials: o-Amino benzamides and thiols.

      Reaction Conditions: The reaction is carried out in the absence of transition metals and external oxidants, making it a green and efficient method.

  • Visible Light-Induced Condensation Cyclization

      Starting Materials: 2-Aminobenzamides and aldehydes.

      Reaction Conditions: This method uses visible light irradiation with fluorescein as a photocatalyst and TBHP as an oxidant.

Industrial Production Methods

Industrial production methods for quinazolinones, including 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, often involve scalable and cost-effective synthetic routes. These methods prioritize high yields, minimal waste, and the use of environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
    • Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

  • Reduction

    • Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
    • Reagents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution

    • Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
    • Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

Antihypertensive Activity

One of the primary applications of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is its antihypertensive properties. In a study examining new derivatives of quinazoline compounds, it was found that certain derivatives exhibited significant antihypertensive activity when tested in vivo using albino rats. The compound demonstrated potent effects, indicating its potential as a therapeutic agent for managing hypertension .

Key Findings:

  • Compound Tested: this compound
  • Activity: Antihypertensive
  • Model Used: Albino rats
  • Results: Good to moderate antihypertensive activity observed.

Synthesis and Structural Analysis

The synthesis of this compound involves cyclization reactions that yield high purity and yield rates. The compound's structural characteristics have been analyzed using various spectroscopic techniques such as IR and NMR. These analyses confirm the presence of functional groups essential for its biological activity .

Synthesis Overview:

  • Method: Cyclization of substituted phenyl derivatives.
  • Yield: Approximately 80%.
  • Characterization Techniques: IR spectroscopy, NMR spectroscopy.

Analgesic Properties

Research has also indicated that derivatives of quinazoline compounds can exhibit analgesic properties. A study synthesized various 2-substituted amino quinazolinones and tested their analgesic effects. Although specific data on this compound was not highlighted, the class of compounds to which it belongs shows promise in pain management .

Analgesic Study Insights:

  • Class of Compounds: Quinazolinones
  • Potential Application: Pain relief
  • Research Context: Novel derivatives synthesized and tested.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Quinazoline-Dione Derivatives

Quinazoline-diones are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of 7-chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione with structurally related analogs:

Structural and Functional Group Analysis
Compound Name Substituents (Position) Key Functional Features Synthesis Method Biological Activity (IC50) Reference
7-Chloro-3-(4-methoxyphenyl)quinazoline-dione 7-Cl, 3-(4-MeO-Ph) Electron-donating methoxy group DMAP-catalyzed one-pot Not reported
7-Chloro-3-(4-Cl-Ph-sulfonyl)quinazoline-dione 7-Cl, 3-(4-Cl-Ph-SO₂) Electron-withdrawing sulfonyl group Multi-step (POCl₃ cyclization) ~10⁻⁸ M (chymase inhibition)
3-Benzylquinazoline-2,4-dione 3-Bn Simple hydrophobic substituent Acid/alkali cyclization Moderate enzyme inhibition
Key Findings

Substituent Effects on Bioactivity: The 7-chloro moiety is critical for enzyme inhibition across analogs. Evidence from chymase inhibitors shows that 7-chloro derivatives exhibit enhanced activity due to optimized hydrophobic interactions with the P1 pocket . The 3-(4-methoxyphenyl) group in the target compound introduces steric bulk and moderate hydrophobicity.

Synthetic Efficiency :

  • The one-pot synthesis of the target compound (66% yield) is more efficient than multi-step routes for sulfonyl derivatives (e.g., POCl₃-mediated cyclization in ).

Enzyme Inhibition Mechanisms: Sulfonyl derivatives (e.g., 3-(4-Cl-Ph-SO₂)) achieve nanomolar IC₅₀ values by engaging the oxyanion hole and S1'-S2' subsites via sulfonyl oxygen interactions . The target compound’s methoxy group may occupy similar subsites but lacks strong electron-withdrawing capacity, suggesting reduced potency compared to sulfonyl analogs .

Contradictions and Limitations
  • Synthesis methods vary significantly: one-pot routes favor scalability , but traditional cyclization ( ) allows broader substituent diversity.

Biological Activity

7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a significant compound within the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O3C_{16}H_{14}ClN_{3}O_{3}, with a molecular weight of approximately 335.75 g/mol. The compound features a quinazoline core with a chloro substituent at the 7-position and a methoxyphenyl group at the 3-position. This structural configuration is pivotal in determining its biological interactions.

Mechanisms of Biological Activity

Research indicates that quinazoline derivatives, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have demonstrated moderate to potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Quinazoline derivatives have been explored for their anticancer potential. Preliminary studies suggest that they may inhibit key enzymes involved in cancer cell proliferation and survival . The specific binding affinity of this compound to targets like DNA topoisomerases has been noted as a mechanism for its anticancer effects .
  • Antihypertensive Effects : Some derivatives have shown promise in managing hypertension by acting as α1-adrenergic receptor blockers. This property is particularly relevant for compounds structurally similar to this compound .

Table 1: Biological Activities of this compound

Activity Mechanism Reference
AntibacterialInhibition of bacterial growth
AnticancerInhibition of DNA topoisomerases
Antihypertensiveα1-Adrenergic receptor blockade

Case Study: Antimicrobial Evaluation

In a study evaluating various quinazoline derivatives for antimicrobial activity, this compound was tested against multiple bacterial strains. The results indicated an inhibition zone ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, suggesting moderate efficacy compared to standard antibiotics like ampicillin .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of quinazoline derivatives revealed that this compound effectively inhibited cancer cell lines in vitro. The compound's mechanism was linked to the disruption of DNA replication processes through its interaction with topoisomerase enzymes .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, and what are their limitations?

The compound is typically synthesized via anthranilic acid derivatives reacting with reagents like chlorosulfonyl isocyanate or phosgene. However, these methods require toxic reagents (e.g., phosgene), generate chemical waste, and involve multi-step procedures, leading to low atom economy and environmental concerns . For example, the anthranilamide-phosgene route often demands strict anhydrous conditions and extended reaction times. Alternative pathways using CO₂ as a carbonyl source are emerging but require optimization for scalability and yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this quinazoline-dione derivative?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1665 cm⁻¹, C-Cl at ~690 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm) .
  • Elemental analysis : Validates purity and stoichiometry .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. How is the antibacterial activity of this compound evaluated in preclinical studies?

Standard assays include:

  • Minimum inhibitory concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • DNA gyrase inhibition assays : AutoDockTools and molecular docking (e.g., PDB ID 1KZN) predict binding affinities to bacterial targets .
  • In silico toxicity profiling : Assesses blood-brain barrier permeability and drug-likeness via tools like SwissADME .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

Replace phosgene with CO₂ as a sustainable carbonyl source. Reaction optimization involves:

  • Catalyst screening : Ionic liquids or metal-organic frameworks (MOFs) to activate CO₂ .
  • Solvent selection : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce waste .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .

Q. What strategies address contradictions in pharmacological data, such as in vitro activity vs. in vivo inefficacy?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 metabolism) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Pharmacokinetic modeling : Integrate in vitro-in vivo extrapolation (IVIVE) to adjust dosing regimens .

Q. How do structural modifications (e.g., substitution at C-2 or C-7) influence anti-convulsant activity?

  • SAR studies : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro, bromo) to enhance CNS penetration. Compound IIIe (7-chloro-2-phenyl-3-(4-bromophenylamino) derivative) showed improved activity due to increased lipophilicity .
  • Thione analogs : Substitute the dione oxygen with sulfur (using P₂S₅) to modulate redox potential and enhance target engagement .

Q. What computational methods validate the electrochemical behavior of ferrocenyl-substituted analogs?

  • Density functional theory (DFT) : Simulate redox potentials and compare with cyclic voltammetry data (e.g., Fc/Fc⁺ redox couple at ~0.4 V) .
  • Crystal-state DFT : Correlates experimental X-ray geometries (e.g., bond lengths, angles) with electronic structure predictions .

Data Analysis & Methodological Challenges

Q. How are crystallographic data discrepancies resolved when structural analogs show varying bioactivity?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing differences .
  • Molecular dynamics (MD) simulations : Predict conformational flexibility in solution vs. crystal states .

Q. What experimental controls are critical when assessing antimicrobial activity to avoid false positives?

  • Resazurin assay validation : Confirm cell viability post-treatment to rule out compound fluorescence interference .
  • Efflux pump inhibitors : Co-administer (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

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